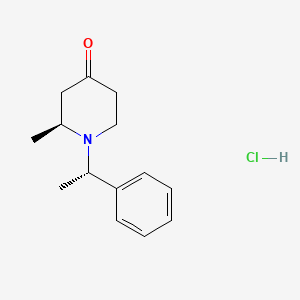
(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of (S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride involves several steps. One common method includes the hydrogenation of unsaturated intermediates, which usually requires multiple steps . Industrial production methods often focus on optimizing yield and selectivity while minimizing the number of steps and the use of hazardous reagents .
Chemical Reactions Analysis
(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for hydrogenation and anhydrous zinc chloride for the Piloty-Robinson reaction . Major products formed from these reactions include substituted piperidines and piperidinones .
Scientific Research Applications
This compound has numerous scientific research applications. Piperidine derivatives are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are used as building blocks and reagents in synthesizing organic compounds, including medicinal products .
Mechanism of Action
The mechanism of action of (S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects by interacting with various enzymes and receptors in the body, leading to therapeutic outcomes . The exact molecular targets and pathways can vary depending on the specific application of the compound .
Comparison with Similar Compounds
(S)-2-methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride can be compared with other piperidine derivatives such as 3,5-bis(ylidene)-4-piperidone and spiro[chromane-2,4’-piperidine]-4-one . These compounds share similar structural features but differ in their biological activities and therapeutic applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties .
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12-;/m0./s1 |
InChI Key |
XRKFFTJNODGIKT-FXMYHANSSA-N |
Isomeric SMILES |
C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



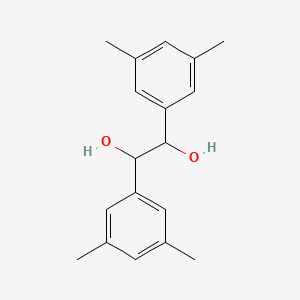
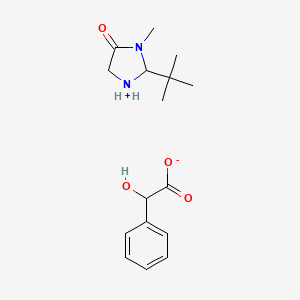
![2-[(E)-N'-carbamimidoylcarbamimidoyl]sulfanylethanesulfonic acid](/img/structure/B14799253.png)
![3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14799261.png)
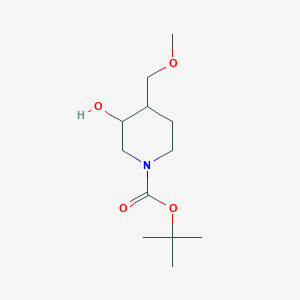
![N-benzyl-4-[(cyclohexylcarbamoyl)amino]-N-methylbenzenesulfonamide](/img/structure/B14799276.png)
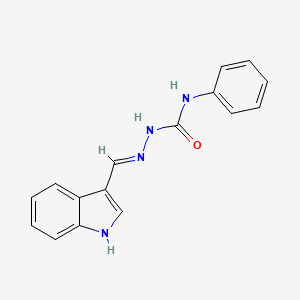
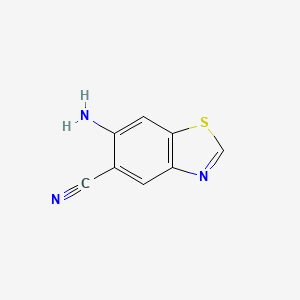
![(8S)-8-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14799296.png)
![2-[(tert-butylamino)methyl]-4-[(7-chloroquinolin-4-yl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol,phosphoric Acid](/img/structure/B14799301.png)
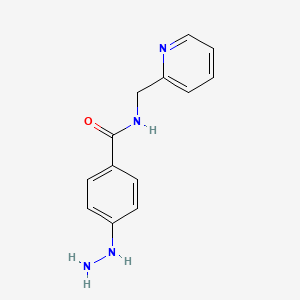
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)
![3-[(2E)-3-chlorobut-2-en-1-yl]-4-hydroxy-2-methylquinoline-6-carboxylic acid](/img/structure/B14799327.png)
